(Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this furan ring is a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a phenylacrylonitrile group (a phenyl ring attached to an acrylonitrile group). The “(Z)” notation in the name indicates the configuration of the double bond in the acrylonitrile group .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, the nitrile group can undergo hydrolysis to form a carboxylic acid. The aromatic rings can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile and ether groups could impact its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Novel Rearrangement and Steric Course
A study detailed a novel rearrangement involving furan derivatives, highlighting the reaction mechanisms and steric outcomes when interacting with specific nitriles. This research could provide insights into the reactivity and potential transformations of similar compounds (Urrutia-Desmaison, Mlostoń, & Huisgen, 1994).
Synthesis and Structure Analysis
Research on the synthesis and structural characterization of a complex containing a furan moiety explored its molecular and solid-state structure through X-ray diffraction and DFT studies. This work may offer a foundation for understanding the structural aspects of related acrylonitrile derivatives (Rahmani et al., 2017).
Antiprotozoal Activity
Another study synthesized aza-analogues of furamidine from furan derivatives, examining their in vitro and in vivo antiprotozoal activity. This indicates potential biomedical applications for furan-containing compounds in treating protozoal infections (Ismail et al., 2003).
Molecular Packing and Intermolecular Interactions
Investigations into the molecular packing and intermolecular interactions of acrylonitrile derivatives similar to the compound of interest revealed significant effects on their physical properties. Such studies are crucial for understanding how structural variations influence material characteristics (Percino et al., 2014).
Properties
IUPAC Name |
(Z)-3-[5-(4-methoxyphenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-22-18-9-7-16(8-10-18)20-12-11-19(23-20)13-17(14-21)15-5-3-2-4-6-15/h2-13H,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTBURVWVPFODE-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.